1,3-Dipropoxybenzene
Overview
Description
1,3-Dipropoxybenzene, also known as 1,3-Di-n-propoxybenzene, is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 . It is a liquid at 20°C .
Molecular Structure Analysis
The InChI code for 1,3-Dipropoxybenzene is1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
1,3-Dipropoxybenzene is a colorless to yellow clear liquid . It has a boiling point of 251°C, a flash point of 100°C, a specific gravity of 0.98, and a refractive index of 1.50 .Scientific Research Applications
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Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls
- Summary : This research discusses the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. The process is metal-free, additive-free, and tolerates a broad range of functional groups. It uses readily accessible starting materials and is applicable in both intramolecular and intermolecular protocols .
- Methods : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
- Results : The study successfully demonstrated the synthesis of various 1,3-dienals or 1,3-dienones, showcasing the versatility and potential of this strategy .
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Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes
- Summary : This review provides an overview of diverse methodologies that have emerged in the last decade, focusing on synthetic processes that meet the requirements of efficiency and sustainability of modern organic chemistry .
- Methods : The review discusses various transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
- Results : The review highlights the usefulness and versatility of the 1,3-diene moiety in modern organic synthesis, serving as a building block for the construction of important target molecules .
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Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety
- Summary : This research discusses the antiradical and antioxidant activity of compounds containing the 1,3-dicarbonyl moiety. These compounds are used for the prophylaxis of oxidation-caused conditions .
- Methods : The study covers various compounds containing the 1,3-dicarbonyl moiety and discusses their antiradical and antioxidant activity, depending on the structure .
- Results : The study provides an overview of the antiradical and antioxidant activity of various 1,3-dicarbonyl compounds .
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Recent Advances in the Synthesis and Synthetic Applications of 1,2,3-Triazoles
- Summary : This research details recent advances in the synthesis and synthetic applications of 1,2,3-triazole derivatives .
- Methods : The study discusses various transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
- Results : The study highlights the usefulness and versatility of the 1,2,3-triazole moiety in modern organic synthesis .
-
Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls
- Summary : This research discusses the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. The process is metal-free, additive-free, and tolerates a broad range of functional groups. It uses readily accessible starting materials and is applicable in both intramolecular and intermolecular protocols .
- Methods : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
- Results : The study successfully demonstrated the synthesis of various 1,3-dienals or 1,3-dienones, showcasing the versatility and potential of this strategy .
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles
- Summary : This review summarizes the progress achieved in the synthesis of 1,2,3-triazoles from 2015 to today, with particular emphasis on the development of new catalytic and eco-compatible approaches .
- Methods : The review discusses various transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
- Results : The review highlights the usefulness and versatility of the 1,2,3-triazole moiety in modern organic synthesis .
Safety And Hazards
properties
IUPAC Name |
1,3-dipropoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRNSPYRPYKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341532 | |
Record name | 1,3-Dipropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropoxybenzene | |
CAS RN |
56106-37-7 | |
Record name | 1,3-Dipropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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